molecular formula C7H12N2OS B13309308 (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B13309308
M. Wt: 172.25 g/mol
InChI Key: IFOJIFWOAGPOHQ-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol is a chiral compound featuring an amino group, a thiazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a precursor molecule containing a thiourea and a haloketone to form the thiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the thiazole ring can introduce various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and amino group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5-7(11-4-9-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3/t6-/m1/s1

InChI Key

IFOJIFWOAGPOHQ-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC=N1)[C@@H](CCO)N

Canonical SMILES

CC1=C(SC=N1)C(CCO)N

Origin of Product

United States

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